molecular formula C9H13ClFN B13578665 N-ethyl-2-fluoro-3-methylanilinehydrochloride

N-ethyl-2-fluoro-3-methylanilinehydrochloride

Cat. No.: B13578665
M. Wt: 189.66 g/mol
InChI Key: IBLIQEJDWDUGTK-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-3-methylanilinehydrochloride is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to the aniline ring, along with a hydrochloride salt. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-3-methylanilinehydrochloride typically involves the following steps:

    N-ethylation: The starting material, 2-fluoro-3-methylaniline, is reacted with an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.

    Formation of Hydrochloride Salt: The resulting N-ethyl-2-fluoro-3-methylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-3-methylanilinehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

N-ethyl-2-fluoro-3-methylanilinehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-3-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-fluoroaniline
  • N-ethyl-3-methylaniline
  • 2-fluoro-3-methylaniline

Uniqueness

N-ethyl-2-fluoro-3-methylanilinehydrochloride is unique due to the combination of its ethyl, fluoro, and methyl substituents on the aniline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

N-ethyl-2-fluoro-3-methylaniline;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-3-11-8-6-4-5-7(2)9(8)10;/h4-6,11H,3H2,1-2H3;1H

InChI Key

IBLIQEJDWDUGTK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC(=C1F)C.Cl

Origin of Product

United States

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